1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one
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Overview
Description
1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one is a complex organic compound featuring a triazole ring, an azetidine ring, and a sulfonyl group
Mechanism of Action
Target of Action
The primary targets of the compound “1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one” are currently unknown. This compound is a derivative of 1,2,3-triazole, a nitrogen-containing heterocycle . Triazoles have been found to interact with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
1,2,3-triazoles are known to exhibit high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features allow the substituted 1,2,3-triazole motif to structurally resemble the amide bond, mimicking an E or a Z amide bond
Biochemical Pathways
Compounds containing a 1,2,3-triazole core have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science
Pharmacokinetics
Derivatives of 1,2,3-triazole have been reported to show good pharmacodynamic and pharmacokinetic profiles, and low toxicity
Action Environment
1,2,3-triazoles are known to be usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature
Biochemical Analysis
Biochemical Properties
1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or modifying their activity. For instance, it can interact with cytochrome P450 enzymes, altering their metabolic activity . Additionally, the triazole ring in the compound can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to impact cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate the phosphorylation states of key signaling proteins, thereby affecting gene expression and cellular metabolism . In cancer cells, it has shown potential in inhibiting proliferation by disrupting the cell cycle and inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them depending on the context. For example, it can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis . The compound’s triazole ring facilitates strong binding interactions with enzyme active sites, enhancing its inhibitory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition . The azetidine ring can be introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The azetidine ring can be reduced to form a corresponding amine.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its triazole ring makes it a candidate for biological studies, particularly in enzyme inhibition.
Medicine: The compound's structural features may be useful in drug design, targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
1-(3-(2H-1,2,3-triazol-2-yl)phenyl)ethan-1-one
1-(3-(2H-1,2,3-triazol-2-yl)benzene)sulfonyl)ethan-1-one
Uniqueness: 1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one is unique due to the presence of the azetidine ring, which is not commonly found in similar compounds
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
1-[3-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-10(18)11-3-2-4-13(7-11)21(19,20)16-8-12(9-16)17-14-5-6-15-17/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNSBLYCAIFEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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